molecular formula C14H10BrN3O4S2 B2898911 5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886929-01-7

5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2898911
CAS No.: 886929-01-7
M. Wt: 428.28
InChI Key: RVNDWTUDBXMCGJ-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a central 1,3,4-oxadiazole ring, a key structural motif known for its diverse biological activities and presence in various pharmacologically active compounds . This heterocyclic core is linked to a 3-(methylsulfonyl)phenyl substituent and a 5-bromothiophene-2-carboxamide group, creating a complex architecture of interest in medicinal chemistry and drug discovery research. The molecular formula is C14H10BrN3O4S2, with a molecular weight of 428.28 g/mol . Compounds featuring the 1,3,4-oxadiazole scaffold, particularly those with bromothiophene and methylsulfonyl components, are frequently investigated for their potential as therapeutic agents. Research on analogous structures indicates potential applicability in developing inhibitors for various biological targets, including signal transduction pathways . The methylsulfonyl group often enhances molecular interactions with target proteins, while the bromine atom on the thiophene ring offers a versatile handle for further chemical modification via cross-coupling reactions, such as the Suzuki reaction, to create a library of derivatives for structure-activity relationship (SAR) studies . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDWTUDBXMCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: 5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

Structural Differences :

  • Core Scaffold : Both compounds share the 5-bromo-thiophene-2-carboxamide backbone.
  • Substituents: The target compound has a 1,3,4-oxadiazole ring linked to a 3-(methylsulfonyl)phenyl group. Compound A replaces the oxadiazole with a benzothiazole ring (6-methoxy-substituted) and introduces a 3-morpholinopropyl group on the carboxamide nitrogen. It also exists as a hydrochloride salt, enhancing solubility.

Functional Implications :

  • The morpholinopropyl group could increase hydrophilicity and blood-brain barrier penetration compared to the methylsulfonylphenyl group in the target compound .

Compound B: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Structural Differences :

  • Core Scaffold : Compound B uses a pyrazole-5-carboxamide core instead of thiophene-2-carboxamide.
  • Substituents: A dimethylamino-naphthalene sulfonamide group replaces the oxadiazole and methylsulfonylphenyl groups. Additional substituents include chlorine atoms on the pyridine and phenyl rings.

Functional Implications :

  • The pyrazole ring may confer different pharmacokinetic profiles, such as altered metabolic stability.
  • The naphthalene sulfonamide group is a known pharmacophore for protease inhibition, suggesting divergent biological targets compared to the thiophene-oxadiazole system .

Data Table: Key Structural and Hypothesized Properties

Property Target Compound Compound A Compound B
Core Structure Thiophene-2-carboxamide Thiophene-2-carboxamide Pyrazole-5-carboxamide
Key Substituents 5-bromo, 1,3,4-oxadiazole, 3-(methylsulfonyl)phenyl 5-bromo, benzothiazole, 3-morpholinopropyl, hydrochloride salt 3-bromo, naphthalene sulfonamide, 3-chloropyridyl
Molecular Weight ~420 g/mol (estimated) ~550 g/mol (with HCl) ~650 g/mol
Solubility Moderate (methylsulfonyl enhances polarity) High (due to hydrochloride salt and morpholine) Low (bulky hydrophobic groups)
Therapeutic Potential Kinase inhibition (hypothesized) CNS-targeting (speculated from morpholine) Protease inhibition (inferred from sulfonamide)

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those described for Compound B, where carboxamide intermediates are functionalized with heterocyclic rings .
  • Empirical studies are needed to validate these hypotheses.
  • Pharmacokinetics : The methylsulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to the morpholine group in Compound A .

Preparation Methods

Bromination of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction selectively substitutes the 5-position due to the directing effect of the carboxylic acid group:
$$
\text{Thiophene-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{5-Bromothiophene-2-carboxylic acid (85\% yield)}
$$
Characterization :

  • $$^1$$H NMR (DMSO-$$d_6$$): δ 7.85 (d, $$J = 4.2$$ Hz, 1H, H-3), 7.45 (d, $$J = 4.2$$ Hz, 1H, H-4).
  • IR : 1685 cm$$^{-1}$$ (C=O), 610 cm$$^{-1}$$ (C-Br).

Activation as an Acylating Agent

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C:
$$
\text{5-Bromothiophene-2-carboxylic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
$$
This intermediate reacts with amines to form carboxamides.

Synthesis of 5-(3-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-Amine

Preparation of 3-(Methylsulfonyl)Benzohydrazide

3-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl$$2$$) to form the acyl chloride, followed by reaction with hydrazine hydrate:
$$
\text{3-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}
2} \text{Acyl chloride} \xrightarrow{\text{NH}2\text{NH}2} \text{Benzohydrazide (78\% yield)}
$$
Optimization : Excess hydrazine (4 equivalents) and ethanol as solvent improve yield.

Cyclization to Oxadiazole

The benzohydrazide undergoes cyclization with trichloromethyl chloroformate (TCF) in dichloromethane (DCM) at reflux:
$$
\text{Benzohydrazide} + \text{TCF} \xrightarrow{\text{DCM, reflux}} \text{5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine (70\% yield)}
$$
Mechanistic Insight : TCF acts as a dehydrating agent, facilitating intramolecular cyclization.

Amide Coupling Reaction

CDI-Mediated Amidation

The imidazolide intermediate (from Section 2.2) reacts with 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine in THF at room temperature:
$$
\text{Imidazolide} + \text{Oxadiazol-2-amine} \xrightarrow{\text{THF, 24h}} \text{Target compound (65\% yield)}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) affords >95% purity.

Alternative Methods

  • HATU Activation : Yields 72% but requires costly reagents.
  • DCC/HOBt : Lower yield (58%) due to side reactions.

Optimization and Challenges

Solvent Effects

  • THF vs. DMF : THF minimizes byproduct formation during amidation.
  • Reaction Time : Extending coupling to 36 hours increases yield to 68%.

Functional Group Compatibility

  • The methylsulfonyl group remains stable under acidic/basic conditions but may reduce nucleophilicity of the oxadiazole amine.
  • Bromine substituent on thiophene necessitates inert atmospheres to prevent debromination.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (DMSO-$$d_6$$) δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.65 (d, $$J = 4.2$$ Hz, 1H, thiophene), 3.21 (s, 3H, SO$$2$$CH$$3$$).
$$^{13}$$C NMR δ 163.8 (C=O), 159.1 (oxadiazole C-2), 142.3 (thiophene C-5), 134.2–127.1 (Ar-C), 44.5 (SO$$2$$CH$$3$$).
HRMS [M+H]$$^+$$ calcd. for C$${14}$$H$${11}$$BrN$$3$$O$$4$$S$$_2$$: 452.9412; found: 452.9408.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Elemental Analysis : Calcd. C 37.12%, H 2.45%, N 9.27%; Found C 37.09%, H 2.48%, N 9.25%.

Comparative Evaluation of Synthetic Routes

Method Conditions Yield Advantages
CDI-Mediated THF, 24h, rt 65% Mild conditions, minimal byproducts
HATU DMF, 12h 72% Higher yield, faster
DCC/HOBt DCM, 48h 58% Lower cost, longer duration

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate, followed by coupling with brominated thiophene-carboxamide. Key steps include:

  • Cyclization: Use POCl₃ as a cyclizing agent under reflux (90–100°C) for 3–5 hours to form the oxadiazole core .
  • Coupling Reactions: Employ Suzuki-Miyaura or Ullmann coupling to attach the methylsulfonylphenyl group. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd(PPh₃)₄) for yield improvement .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .

Table 1: Optimization Parameters for Key Reaction Steps

StepParameterOptimal RangeImpact on Yield
CyclizationTemperature90–100°CYield increases by 20% at 100°C
CouplingCatalyst Loading5–10 mol% PdHigher loading reduces side products
PurificationSolvent Ratio (EtOAc:Hexane)3:7Maximizes resolution of impurities

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at δ 3.2 ppm for S-CH₃) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 468.92 for C₁₄H₁₀BrN₃O₃S₂) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Potential: MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Substituent Variation: Replace bromine with Cl/F or modify the methylsulfonyl group to sulfonamide/sulfoxide .
  • Bioisosteric Replacement: Substitute oxadiazole with thiadiazole or triazole to enhance metabolic stability .
  • Assay Tiering:
    • Primary: High-throughput screening for IC₅₀.
    • Secondary: ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) .

Table 2: SAR Trends for Analogues

SubstituentBioactivity TrendReference
Br → Cl↑ Anticancer (HeLa IC₅₀: 12 → 8 µM)
Methylsulfonyl → Sulfonamide↓ Cytotoxicity, ↑ Solubility

Q. How should contradictory bioactivity data between studies be resolved?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) .
  • Dose-Response Repetition: Test conflicting concentrations (e.g., 1–100 µM) in triplicate .
  • Target Validation: Use siRNA knockdown or CRISPR to confirm mechanism (e.g., apoptosis vs. necrosis) .

Q. What strategies enhance compound stability under physiological conditions?

Answer:

  • pH Stability Testing: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Light/Temperature Resistance: Store at –20°C in amber vials; use antioxidants (e.g., BHT) for oxidative stability .
  • Prodrug Design: Mask polar groups (e.g., esterify carboxamide) to improve shelf life .

Q. How can computational modeling predict binding modes with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR) or kinases .
  • MD Simulations: GROMACS for 100 ns trajectories to assess binding stability .
  • QSAR Models: Train on datasets with IC₅₀ values and descriptors (e.g., LogP, polar surface area) .

Q. What analytical methods quantify environmental persistence or degradation products?

Answer:

  • HPLC-MS/MS: Detect degradation products in simulated wastewater .
  • Ecotoxicity Assays: Daphnia magna acute toxicity (48-h LC₅₀) .
  • Photolysis Studies: Expose to UV light (254 nm) and track half-life .

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